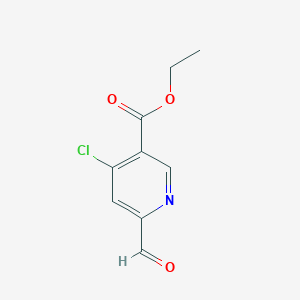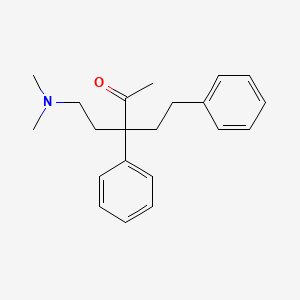
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one is a chemical compound with a complex structure that includes a dimethylaminoethyl group and two phenyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a ketone with a dimethylaminoethyl halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: A compound with a similar dimethylaminoethyl group, used as an anti-migraine drug.
Almotriptan: Another triptan derivative with similar structural features.
Rizatriptan: Shares the dimethylaminoethyl group and is used for migraine treatment.
Uniqueness
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5441-27-0 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-3,5-diphenylpentan-2-one |
InChI |
InChI=1S/C21H27NO/c1-18(23)21(16-17-22(2)3,20-12-8-5-9-13-20)15-14-19-10-6-4-7-11-19/h4-13H,14-17H2,1-3H3 |
InChI Key |
HIGLEGFIFRRHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC1=CC=CC=C1)(CCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


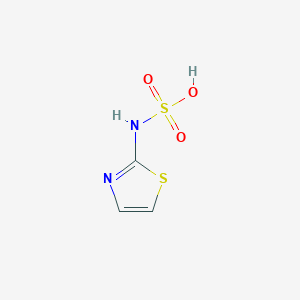

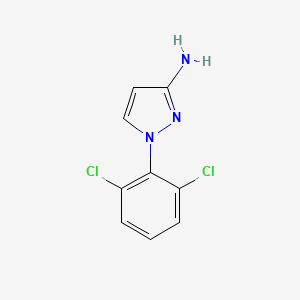
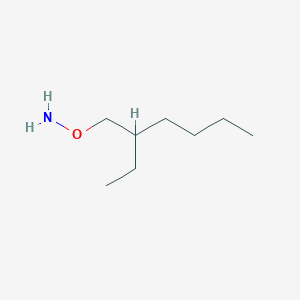

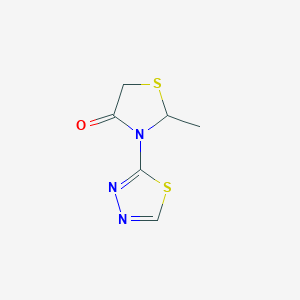
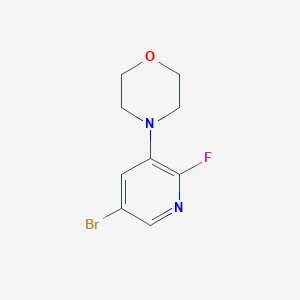
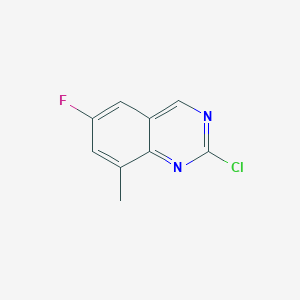
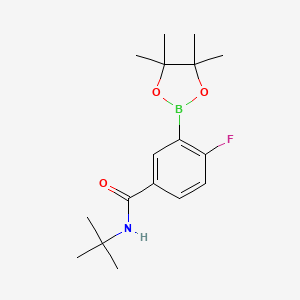
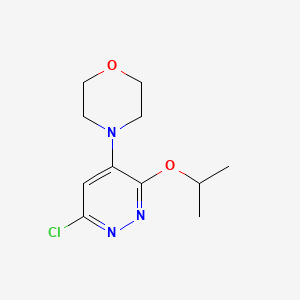
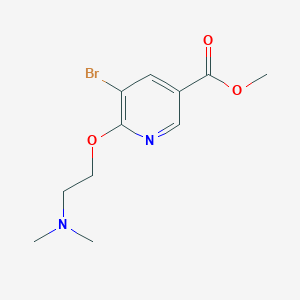

![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
